molecular formula C15H14N2O4 B2599146 Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate CAS No. 339101-51-8

Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate

Cat. No. B2599146
CAS RN: 339101-51-8
M. Wt: 286.287
InChI Key: FQHXQLKVARKHAW-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate” is a chemical compound with the molecular formula C15H14N2O4 . It is also known as "methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O4/c1-20-11-5-3-10 (4-6-11)17-14 (18)13-9-16-8-7-12 (13)15 (19)21-2/h3-9H,1-2H3, (H,17,18) . This indicates that the compound consists of a pyridine ring attached to a methyl carboxylate .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 286.28 . The density is 1.3±0.1 g/cm3, and the boiling point is 390.1±37.0 °C at 760 mmHg .

Scientific Research Applications

Pest Management Applications

  • Thrips Pest Management: Methyl isonicotinate, a related compound, demonstrates effectiveness as a non-pheromone semiochemical in thrips pest management. Studies across several countries have shown its utility in attracting thrips species to traps, enhancing monitoring and potential control methods in both indoor and outdoor crops (Teulon et al., 2017).

Medical and Biological Applications

  • Allosteric Modifiers of Hemoglobin: A study synthesized and tested various compounds for their ability to decrease the oxygen affinity of human hemoglobin, indicating potential applications in treating conditions like ischemia or enhancing tumor radiotherapy (Randad et al., 1991).

Synthetic and Catalytic Methodologies

  • Synthesis of Pyranopyrazoles: Isonicotinic acid, structurally similar to the compound , was used as a dual and biological organocatalyst for the preparation of pyranopyrazoles, highlighting a green and efficient synthetic route (Zolfigol et al., 2013).

Molecular Structure Studies

  • Structural Study by Gas Phase Electron Diffraction: The molecular structure of methyl isonicotinate was analyzed, providing insights into the geometry and internal rotation barriers of the molecule, which could be relevant for understanding the behavior and reactivity of similar compounds (Kiyono et al., 1996).

Chemical Synthesis and Characterization

  • Schiff Bases Synthesis: Schiff base compounds derived from isonicotinic acid have been synthesized and characterized, demonstrating the versatility of pyridyl compounds in forming structurally diverse molecules (Yang, 2007).

Safety and Hazards

“Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate” is a toxic compound . It can have an irritating effect on the eyes, skin, and respiratory tract .

properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-20-11-5-3-10(4-6-11)17-14(18)13-9-16-8-7-12(13)15(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXQLKVARKHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329911
Record name methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

339101-51-8
Record name methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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